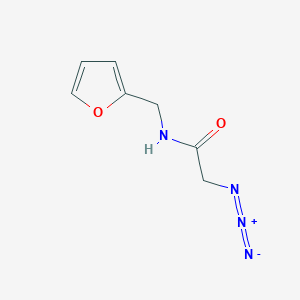

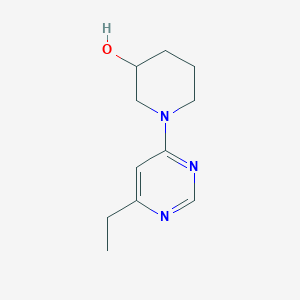

![molecular formula C12H11FN2O2 B1488602 3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 2097973-69-6](/img/structure/B1488602.png)

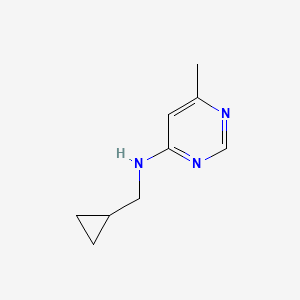

3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid

Overview

Description

“3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid” is a compound that belongs to the class of imidazole containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The synthesis of this moiety from the easily available chemicals is desirable due to its tremendous use in the various branches of chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .Molecular Structure Analysis

The molecular structures of the new compounds were established on the basis of the NMR spectroscopic data .Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Antibacterial Applications

Imidazole derivatives have been reported to exhibit significant antibacterial properties. The presence of the imidazole ring can contribute to the inhibition of bacterial growth by interfering with the synthesis of the bacterial cell wall or nucleic acids. This makes “3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid” a potential candidate for the development of new antibacterial agents, especially in the fight against antibiotic-resistant strains .

Antitumor Activity

The structural complexity of imidazole-containing compounds allows them to interact with various biological targets, which can be exploited in cancer research. These compounds can act as inhibitors of enzymes that are crucial for tumor growth and metastasis. Research into the antitumor applications of this compound could lead to the development of novel chemotherapeutic agents .

Antiviral Properties

Imidazole derivatives have shown promise as antiviral agents. They can inhibit viral replication by targeting viral enzymes or interfering with viral DNA/RNA synthesis. The fluoro group in “3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid” may enhance its ability to bind to viral components, making it a valuable molecule for antiviral drug development .

Anti-inflammatory Uses

The anti-inflammatory properties of imidazole compounds are well-documented. They can modulate the body’s inflammatory response by affecting cytokine production or inhibiting enzymes involved in the inflammation pathway. This compound could be used to develop new anti-inflammatory medications for conditions such as arthritis or asthma .

Antidiabetic Potential

Imidazole derivatives can influence metabolic pathways related to diabetes. They may act on enzymes like alpha-glucosidase or dipeptidyl peptidase-IV, which are involved in glucose metabolism. Investigating the antidiabetic potential of this compound could lead to alternative treatments for diabetes management .

Neuroprotective Effects

The neuroprotective effects of imidazole compounds stem from their ability to modulate neurotransmitter systems or protect neural cells from oxidative stress. “3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid” could be explored for its potential in treating neurodegenerative diseases like Alzheimer’s or Parkinson’s .

Immunomodulatory Functions

Some imidazole derivatives can affect the immune system by acting as immunomodulators. They can either enhance or suppress the immune response, which is beneficial in conditions like autoimmune diseases or in organ transplantation. This compound’s role in immunomodulation could be a significant area of research .

Development of Fluorescent Probes

Imidazole compounds can exhibit fluorescent properties, making them useful as molecular probes in biochemical research. They can be used to study biological processes by tracking the movement of molecules within cells. The development of fluorescent probes based on this compound could advance imaging techniques in biological sciences .

Mechanism of Action

While the specific mechanism of action for “3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid” is not mentioned in the available data, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

properties

IUPAC Name |

3-fluoro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2/c13-8-3-4-15-10-2-1-7(12(16)17)5-9(10)14-11(15)6-8/h1-2,5,8H,3-4,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIRDEVSSMFVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC3=C2C=CC(=C3)C(=O)O)CC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridine-7-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

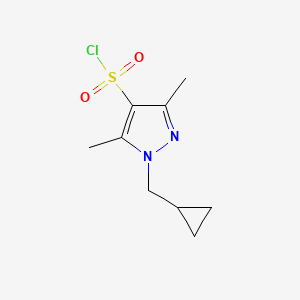

![1-{[(3-Hydroxypropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488520.png)

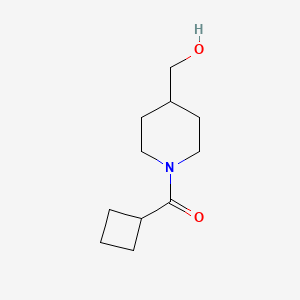

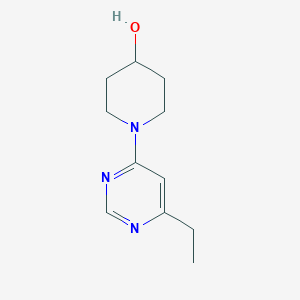

![2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1488527.png)

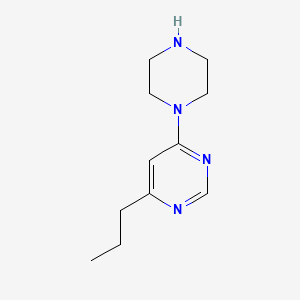

![1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B1488528.png)

![3-chloro-N-[2-(diethylamino)ethyl]pyrazin-2-amine](/img/structure/B1488534.png)